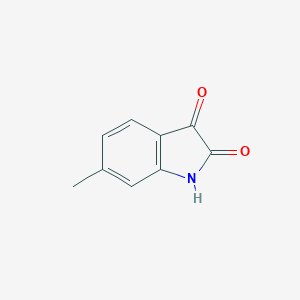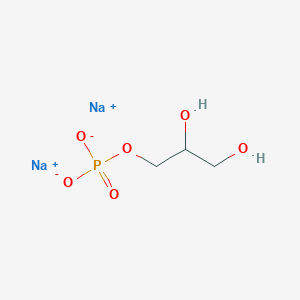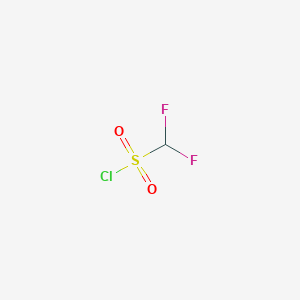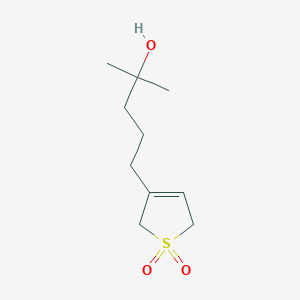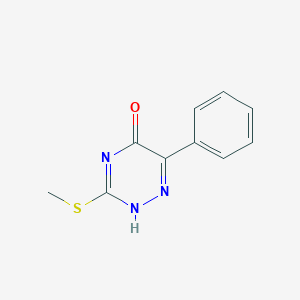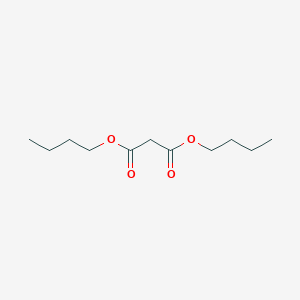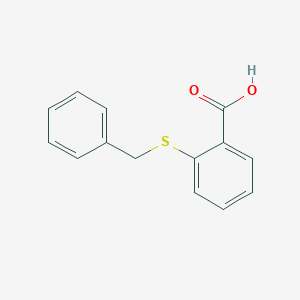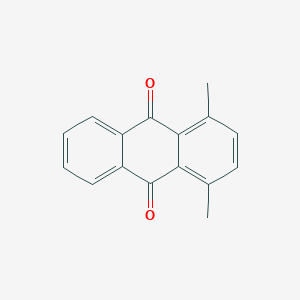
1,4-二甲基蒽醌
描述
1,4-Dimethylanthraquinone, also known as 1,4-Dimethyl-9,10-anthraquinone or 1,4-Dimethylanthracene-9,10-dione, is a chemical compound . It is one of the derivatives of anthraquinone .
Synthesis Analysis
The synthesis of 1,4-Dimethylanthraquinone-related compounds is generally straightforward via a substitution reaction of the hydroxyl groups of 1,4-dihydroxyanthraquinone (quinizarin), or its reduced form leucoquinizarin, with the corresponding primary amines .Molecular Structure Analysis
The molecular formula of 1,4-Dimethylanthraquinone is C16H12O2 . It has a molecular weight of 236.26 g/mol . The InChIKey of the compound is DVFAVJDEPNXAME-UHFFFAOYSA-N .Chemical Reactions Analysis
1,4-Dimethylanthraquinone is involved in various chemical reactions. For instance, it undergoes intra- and inter-molecular hydrogen-atom abstraction when photoexcited .Physical And Chemical Properties Analysis
1,4-Dimethylanthraquinone has a molecular weight of 236.26 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has a topological polar surface area of 34.1 Ų .科学研究应用
DNA Cross-Linking
A dialkyl-substituted anthraquinone derivative was synthesized and ligated to a sequence-directing oligodeoxynucleotide to examine its efficiency and specificity for cross-linking to complementary sequences of DNA . The anthraquinone appendage stabilized spontaneous hybridization of the target and probe sequences through non-covalent interactions . Covalent modification of the target was induced by exposure to near UV light to generate cross-linked duplexes .
Fluorescence Sensing
1,4-Dimethylanthraquinone has been used in the development of fluorescence and colorimetric sensors . It has the capacity to detect Cu2+ ions and its fluorescence quenching mechanisms have been studied . The interaction of dihydroxyanthraquinone with Ga (III), Al (III), and In (III) ions is explored under both aqueous and non-aqueous conditions, leading to the formation of distinctive fluorescent species .
Live Cell Imaging
The utility of the 1,4-dihydroxyanthraquinone-Zn2+ probe as a versatile sensing platform for phosphate anions, particularly in live cell imaging, has been investigated . This contributes to the evolving landscape of sensor technologies, offering insights into the diverse applications and potential advancements in this burgeoning field .
作用机制
Target of Action
1,4-Dimethylanthraquinone (C16H12O2) is a chemical compound that has been studied for its potential applications in various fields . The primary targets of 1,4-Dimethylanthraquinone are DNA sequences, where it has been shown to cross-link to complementary sequences of DNA . This interaction is facilitated by non-covalent interactions, which stabilize the spontaneous hybridization of the target and probe sequences .
Mode of Action
The mode of action of 1,4-Dimethylanthraquinone involves the covalent modification of the target DNA sequences. This is achieved through exposure to near UV light, which induces the formation of cross-linked duplexes . The reaction is dependent on the first unpaired nucleotide extended beyond the duplex formed by the association of the target and probe . The overall site and nucleotide selectivity seems to originate from the chemical requirements of cross-linking .
Biochemical Pathways
It is known that the compound has the ability to alkylate nucleic acids, generating highly reactive quinone methide intermediates under the control of light, enzymatic reduction, anion concentration, and the biological target itself .
Result of Action
The result of 1,4-Dimethylanthraquinone’s action is the formation of cross-linked duplexes with DNA sequences . This can potentially interfere with the normal functioning of the DNA, leading to various molecular and cellular effects.
Action Environment
The action of 1,4-Dimethylanthraquinone can be influenced by various environmental factors. For instance, the compound’s ability to cross-link to DNA sequences is induced by exposure to near UV light . Additionally, factors such as time dependency, temperature, solvent type, counterions, and pH levels can influence the behavior of the compound .
安全和危害
未来方向
属性
IUPAC Name |
1,4-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFAVJDEPNXAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061750 | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylanthraquinone | |
CAS RN |
1519-36-4 | |
| Record name | 1,4-Dimethyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,4-Dimethylanthraquinone influence its photochemical reactivity?
A: The addition of methyl groups to the anthraquinone backbone in 1,4-Dimethylanthraquinone introduces steric strain. This strain affects the molecule's photochemical behavior. Research comparing 1,4-Dimethylanthraquinone to a sterically hindered analog, 1,4-hexyl-bridged anthraquinone, has investigated the impact of this structural feature on photoinduced intramolecular hydrogen-atom transfer. [] This type of comparative study highlights how subtle modifications to the parent anthraquinone structure can lead to significant differences in reactivity.
Q2: What insights have been gained from studying the barriers to rotation of the methyl groups in 1,4-Dimethylanthraquinone?
A: Researchers have used techniques like solid-state NMR to investigate the rotational barriers of the methyl groups in 1,4-Dimethylanthraquinone. [] These studies, conducted in the context of related compounds like 4-methylacridine and 1,4-dimethylanthracene, provide information about the molecule's conformational dynamics. Understanding these dynamics can be crucial in comprehending how 1,4-Dimethylanthraquinone might interact with other molecules or within specific chemical environments.
Q3: What are the implications of the observed intramolecular hydrogen-atom abstraction in photoexcited 1,4-Dimethylanthraquinone?
A: Studies have shown that upon photoexcitation, 1,4-Dimethylanthraquinone undergoes intramolecular hydrogen-atom abstraction. [] This process is significant because it can initiate a cascade of subsequent reactions, leading to the formation of various products. Investigating this photochemical behavior is essential for understanding the potential applications and reactivity of 1,4-Dimethylanthraquinone in photochemical systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




